molecular formula C19H24FN3O2 B6039832 (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol

(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol

Cat. No.: B6039832
M. Wt: 345.4 g/mol
InChI Key: YKFPDFHVPOCPPE-RTBURBONSA-N
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Description

(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a quinoline moiety, a morpholine ring, and a piperidine ring

Properties

IUPAC Name

(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-2-4-17-14(11-15)1-3-16(21-17)12-22-6-5-18(19(24)13-22)23-7-9-25-10-8-23/h1-4,11,18-19,24H,5-10,12-13H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPDFHVPOCPPE-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=NC4=C(C=C3)C=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=NC4=C(C=C3)C=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperidine and morpholine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using flow chemistry techniques to ensure consistent quality and efficiency. Flow reactors can provide better control over reaction parameters and can be scaled up more easily compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its quinoline moiety is known for its antimicrobial and antimalarial properties, while the piperidine and morpholine rings can enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the piperidine and morpholine rings can interact with protein targets. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety.

    Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.

    Morpholine Derivatives: Compounds like morpholine and its derivatives.

Uniqueness

What sets (3R,4R)-1-[(6-fluoroquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications.

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